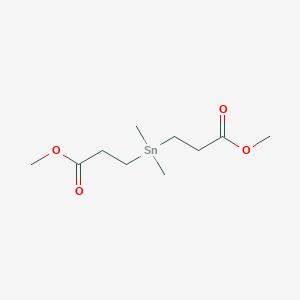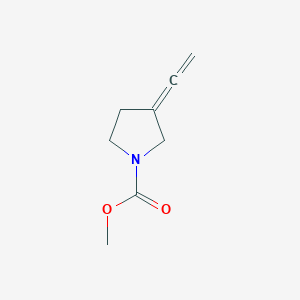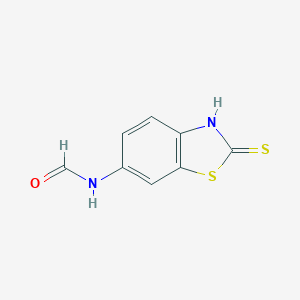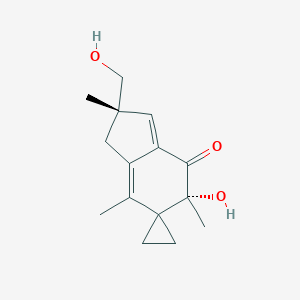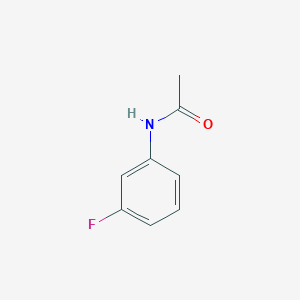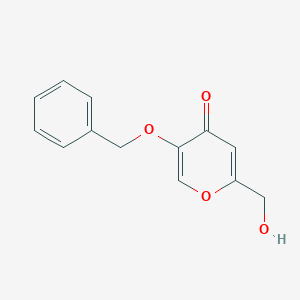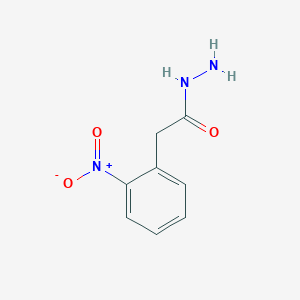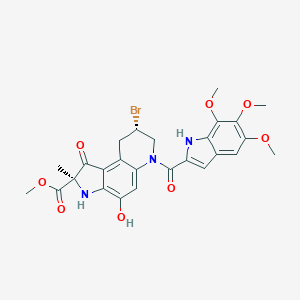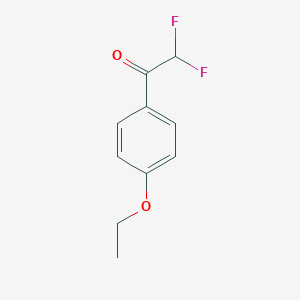![molecular formula C19H23NO B049089 4-[3-(4-Phenylphenyl)propyl]morpholine CAS No. 119637-69-3](/img/structure/B49089.png)
4-[3-(4-Phenylphenyl)propyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Phenylphenyl)propyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as PPMP and is a morpholine derivative. PPMP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
PPMP has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, PPMP has been shown to inhibit the growth of tumor cells by targeting the sphingolipid pathway. In neurobiology, PPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, PPMP has been shown to have anti-inflammatory effects and may be useful in the treatment of cardiovascular diseases such as atherosclerosis.
Mechanism Of Action
PPMP acts by inhibiting the enzyme glucosylceramide synthase, which is involved in the synthesis of the sphingolipid ceramide. By inhibiting this enzyme, PPMP disrupts the sphingolipid pathway, which can lead to cell death in cancer cells. In neurobiology, PPMP may act by increasing the levels of sphingosine-1-phosphate, a signaling molecule that has neuroprotective effects. In cardiovascular research, PPMP may act by reducing inflammation and oxidative stress.
Biochemical And Physiological Effects
PPMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, PPMP has been shown to induce cell death and inhibit tumor growth. In neurobiology, PPMP has been shown to have neuroprotective effects and may improve cognitive function. In cardiovascular research, PPMP has been shown to reduce inflammation and oxidative stress, which may improve cardiovascular health.
Advantages And Limitations For Lab Experiments
PPMP has several advantages for lab experiments, including its high potency and specificity for the target enzyme. However, PPMP also has some limitations, including its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for research on PPMP. One area of interest is the development of PPMP analogs with improved potency and selectivity. Another area of interest is the investigation of PPMP's potential applications in other disease areas, such as autoimmune diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PPMP and its effects on various biochemical pathways.
In conclusion, PPMP is a promising compound for scientific research with potential applications in cancer research, neurobiology, and cardiovascular research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a subject of interest for future research.
Synthesis Methods
PPMP can be synthesized using a variety of methods, including the reaction between 4-phenylbenzaldehyde and 3-bromopropylamine in the presence of morpholine. Another method involves the reaction between 4-phenylbenzaldehyde and 3-aminopropylmorpholine in the presence of acetic anhydride. Both methods have been shown to produce high yields of PPMP.
properties
CAS RN |
119637-69-3 |
|---|---|
Product Name |
4-[3-(4-Phenylphenyl)propyl]morpholine |
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-[3-(4-phenylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H23NO/c1-2-6-18(7-3-1)19-10-8-17(9-11-19)5-4-12-20-13-15-21-16-14-20/h1-3,6-11H,4-5,12-16H2 |
InChI Key |
RWXJOFLQRAFOPO-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCC2=CC=C(C=C2)C3=CC=CC=C3 |
synonyms |
4-(3-bibenzyl-4-yl-propyl)morpholine BYP-morpholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



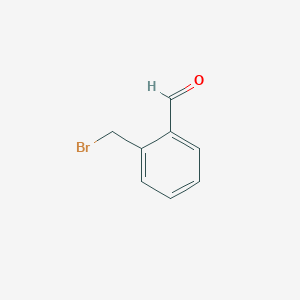
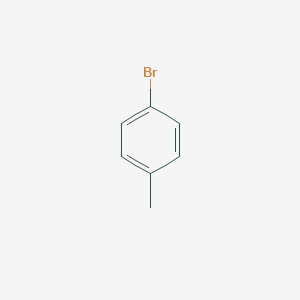
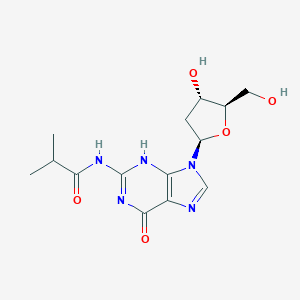
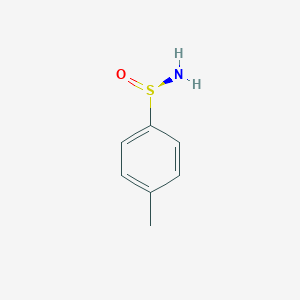
![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)
